molecular formula C9H18N2O4 B7814523 4-Amino-2-((tert-butoxycarbonyl)amino)butanoic acid

4-Amino-2-((tert-butoxycarbonyl)amino)butanoic acid

Cat. No. B7814523
M. Wt: 218.25 g/mol
InChI Key: MDCPCLPRWLKUIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-((tert-butoxycarbonyl)amino)butanoic acid is a useful research compound. Its molecular formula is C9H18N2O4 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-2-((tert-butoxycarbonyl)amino)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-((tert-butoxycarbonyl)amino)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Collagen Cross-Links : An efficient synthesis method for key intermediates in the preparation of collagen cross-links, such as pyridinoline and deoxypyridinoline, has been established using 4-Amino-2-((tert-butoxycarbonyl)amino)butanoic acid (Adamczyk et al., 1999).

  • Preparation of Beta-Amino Acid Pharmacophore : The compound has been utilized in the asymmetric hydrogenation of enamine esters, leading to the synthesis of pharmacologically relevant beta-amino acids (Kubryk & Hansen, 2006).

  • Development of Proline Amino Acids for NMR : This compound has played a role in synthesizing perfluoro-tert-butyl 4-hydroxyproline, which demonstrates distinct conformational preferences and is useful for 19F NMR applications in peptides (Tressler & Zondlo, 2014).

  • Efficient N-tert-Butoxycarbonylation of Amines : The compound is critical in the N-tert-butoxycarbonylation of amines, providing a more efficient and environmentally benign approach for producing N-Boc derivatives (Heydari et al., 2007).

  • Synthesis of Benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates : This compound is utilized in the synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates, highlighting its role in the development of novel compounds (Koseki et al., 2011).

  • Synthesis of Hydroxyproline Derivatives : It has been used in the synthesis of hydroxyproline derivatives, showcasing its utility in creating amino acid derivatives with potential applications in biochemistry and medicinal chemistry (Krishnamurthy et al., 2014).

  • Development of Stereoselective Synthesis Methods : This compound has been instrumental in developing methods for the stereoselective synthesis of non-natural amino acids, which are crucial for the synthesis of complex organic molecules (Bakonyi et al., 2013).

  • Synthesis of Non-Proteinogenic Amino Acids : It has been used in the synthesis of both enantiomers of neuroexcitant compounds, highlighting its importance in the field of neuroscience and drug development (Pajouhesh et al., 2000).

properties

IUPAC Name

4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCPCLPRWLKUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-((tert-butoxycarbonyl)amino)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-2-((tert-butoxycarbonyl)amino)butanoic acid
Reactant of Route 2
4-Amino-2-((tert-butoxycarbonyl)amino)butanoic acid
Reactant of Route 3
4-Amino-2-((tert-butoxycarbonyl)amino)butanoic acid
Reactant of Route 4
Reactant of Route 4
4-Amino-2-((tert-butoxycarbonyl)amino)butanoic acid
Reactant of Route 5
Reactant of Route 5
4-Amino-2-((tert-butoxycarbonyl)amino)butanoic acid
Reactant of Route 6
4-Amino-2-((tert-butoxycarbonyl)amino)butanoic acid

Citations

For This Compound
6
Citations
K Kim, H Kwon, C Barinka, L Motlova… - Journal of medicinal …, 2020 - ACS Publications
Prostate-specific membrane antigen (PSMA) is an excellent biomarker for the early diagnosis of prostate cancer progression and metastasis. The most promising PSMA-targeted agents …
Number of citations: 9 pubs.acs.org
RTA Benning Jr - 2018 - ir.vanderbilt.edu
ASCT-2 is an evolutionary redundant neutral amino acid transporter protein that has been consistently reported as being expressed at elevated levels in high profile malignant diseases…
Number of citations: 2 ir.vanderbilt.edu
DR Jain, L Anandi V, M Lahiri… - The Journal of Organic …, 2014 - ACS Publications
Intrinsically cationic and chiral C γ -substituted peptide nucleic acid (PNA) analogues have been synthesized in the form of γ(S)-ethyleneamino (eam)- and γ(S)-ethyleneguanidino (egd)…
Number of citations: 32 pubs.acs.org
NM Tormählen, M Martorelli, A Kuhn… - Journal of Medicinal …, 2021 - ACS Publications
Stress-induced p38α mitogen-activated protein (MAP) kinase activation modulates cytokine overproduction and is associated with neuroinflammation and neurodegeneration. As a …
Number of citations: 7 pubs.acs.org
DR Jain, V Libi Anandi, M Lahiri, KN Ganesh - academia.edu
Intrinsically cationic and chiral C γ-substituted peptide nucleic acid (PNA) analogues have been synthesized in the form of γ (S)-ethyleneamino (eam) and γ (S)-ethyleneguanidino (egd) …
Number of citations: 0 www.academia.edu
P Crane - 2018 - ora.ox.ac.uk
The "tag & modify" strategy for protein modification relies upon the genetic incorporation of an uncommon or unnatural amino acid into a protein backbone, followed by a chemo-…
Number of citations: 3 ora.ox.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.